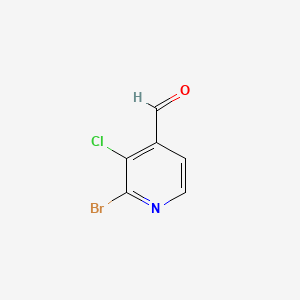

2-Bromo-3-chloropyridine-4-carboxaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-3-chloropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-6-5(8)4(3-10)1-2-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJKUAHAPVJFEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-chloropyridine-3-carboxaldehyde: A Pivotal Scaffold in Medicinal Chemistry

Disclaimer: This guide focuses on 2-Bromo-4-chloropyridine-3-carboxaldehyde (CAS Number: 1289197-78-9), a readily available and researched isomer. The user's original topic, "2-Bromo-3-chloropyridine-4-carboxaldehyde," lacks substantial documentation in publicly accessible scientific literature and chemical databases. The principles and methodologies discussed herein for the 4-chloro-3-carboxaldehyde isomer are, however, broadly applicable to the synthesis and study of related substituted pyridine derivatives.

Introduction: The Strategic Importance of Halogenated Pyridine Aldehydes

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous approved drugs.[1] The strategic placement of halogen atoms and a reactive aldehyde group on the pyridine ring, as seen in 2-Bromo-4-chloropyridine-3-carboxaldehyde, creates a versatile synthetic building block. This trifunctional scaffold allows for selective, sequential modifications, enabling the exploration of chemical space in drug discovery programs. The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing effects of the halogens and the aldehyde, governs its reactivity and its potential as a pharmacophore. This guide provides an in-depth exploration of the synthesis, properties, and applications of 2-Bromo-4-chloropyridine-3-carboxaldehyde, with a particular focus on its emerging role in the development of targeted therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses.

Table 1: Physicochemical Properties of 2-Bromo-4-chloropyridine-3-carboxaldehyde

| Property | Value | Source |

| CAS Number | 1289197-78-9 | [2][] |

| Molecular Formula | C₆H₃BrClNO | [2] |

| Molecular Weight | 220.45 g/mol | [2] |

| Appearance | Solid | [4] |

| Flash Point | 83 °C | [2] |

-

¹H NMR: The proton spectrum would be expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The aldehyde proton would appear as a singlet at a significantly downfield chemical shift (typically δ 9-10 ppm).

-

¹³C NMR: The carbon spectrum would display six signals, one for each carbon atom. The carbonyl carbon of the aldehyde would be the most downfield signal (typically δ 180-200 ppm). The carbons attached to the halogens would also exhibit characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1690-1715 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Synthesis and Reaction Mechanisms

The synthesis of polysubstituted pyridines can be approached through various strategies, including the functionalization of a pre-existing pyridine ring or de novo synthesis from acyclic precursors.[7][8][9] For a compound like 2-Bromo-4-chloropyridine-3-carboxaldehyde, a likely synthetic route would involve the modification of a suitable pyridine derivative.

A plausible synthetic approach could involve the Sandmeyer reaction starting from an appropriate aminopyridine. For instance, a related compound, 2-chloro-4-bromopyridine, can be synthesized from 2-chloro-4-aminopyridine.[10] A similar strategy could be envisioned for the target molecule.

An alternative approach involves the selective lithiation of a dihalogenated pyridine followed by formylation. For example, 2-Bromopyridine-4-carboxaldehyde can be synthesized from 2,4-dibromopyridine by treatment with n-butyllithium and subsequent reaction with N,N-dimethylformamide (DMF).[11]

Illustrative Synthetic Workflow:

Caption: A generalized workflow for the synthesis of a halopyridine carboxaldehyde via lithiation and formylation.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-Bromo-4-chloropyridine-3-carboxaldehyde lies in its application as a versatile intermediate in the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors.

A Scaffold for Tyrosine Kinase Inhibitors

There is evidence to suggest that 2-Bromo-4-chloropyridine-3-carboxaldehyde has been investigated as a tyrosine kinase inhibitor.[2] Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and autoimmune disorders.[1][12] The pyridine scaffold is a privileged structure in kinase inhibitor design, often serving as a hinge-binding motif that mimics the adenine region of ATP.[12][13]

Compounds based on this scaffold have been explored for the treatment of autoimmune diseases such as erythematosus and rheumatoid arthritis.[2] Reports indicate that this compound has been studied in early-phase clinical trials as an orally administered agent, demonstrating good pharmacokinetic properties and a favorable safety profile at doses up to 1000mg per day.[2]

Signaling Pathway Context:

Caption: Mechanism of action for a tyrosine kinase inhibitor based on the 2-Bromo-4-chloropyridine-3-carboxaldehyde scaffold.

Synthetic Versatility in Lead Optimization

The three distinct functional handles on the 2-Bromo-4-chloropyridine-3-carboxaldehyde molecule provide medicinal chemists with a powerful tool for structure-activity relationship (SAR) studies.

-

The Aldehyde Group: This group can be readily transformed into a variety of other functionalities. For example, it can undergo reductive amination to introduce diverse amine-containing side chains, or it can be converted to an alcohol, an acid, or a cyano group.[5]

-

The Bromo Substituent: The bromine atom is susceptible to a range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of various aryl, heteroaryl, and alkyl groups at this position.

-

The Chloro Substituent: While generally less reactive than the bromo substituent in cross-coupling reactions, the chlorine atom can still participate in these transformations under specific conditions. It can also be displaced by nucleophiles in nucleophilic aromatic substitution (SNA_r) reactions.

This differential reactivity of the two halogen atoms allows for a stepwise and controlled elaboration of the molecular structure, which is a key advantage in the optimization of lead compounds.

Conclusion

2-Bromo-4-chloropyridine-3-carboxaldehyde is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its trifunctional nature provides a robust platform for the generation of diverse chemical libraries and for the fine-tuning of pharmacokinetic and pharmacodynamic properties of lead compounds. The demonstrated potential of this scaffold in the development of tyrosine kinase inhibitors underscores its significance for researchers and scientists in the pharmaceutical industry. As the demand for novel, targeted therapeutics continues to grow, the strategic application of such well-designed synthetic intermediates will undoubtedly play a crucial role in the advancement of medicinal chemistry.

References

-

Duan, Y., et al. (2016). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]

-

Babaei, M. A., et al. (2016). Receptor tyrosine kinase (c-Kit) inhibitors: A potential therapeutic target in cancer cells. Drug Design, Development and Therapy. Available at: [Link]

-

Woolf, A. A., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Janus kinase inhibitor. Wikipedia. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Herzon, S. B., & Shinde, V. S. (2010). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. Available at: [Link]

-

Denmark, S. E. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group. Available at: [Link]

-

PubChem. (n.d.). 4-Bromo-2-chloropyridine-3-carbaldehyde. PubChem. Available at: [Link]

-

ResearchGate. (n.d.). De novo Synthesis of Substituted Pyridines. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 2-Bromo-4-chloropyridine-3-carbaldehyde. PubChem. Available at: [Link]

-

AHH Chemical Co., Ltd. (n.d.). CAS 1289197-78-9 2-Bromo-4-chloropyridine-3-carboxaldehyde. AHH Chemical Co., Ltd.. Available at: [Link]

-

PubChem. (n.d.). 2-Bromo-4-chloropyridine. PubChem. Available at: [Link]

-

SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). Available at: [Link]

-

Reich, H. (n.d.). NMR Spectroscopy. University of Wisconsin-Madison. Available at: [Link]

-

PubChem. (n.d.). 2-Bromo-4-pyridinecarboxaldehyde. PubChem. Available at: [Link]

-

PubChem. (n.d.). 4-Bromopyridine-2-carbaldehyde. PubChem. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biosynth.com [biosynth.com]

- 4. calpaclab.com [calpaclab.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Pyridine synthesis [organic-chemistry.org]

- 8. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-Chloro-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

Navigating the Synthesis and Characterization of 2-Bromo-4-chloropyridine-3-carboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Pyridine Aldehydes

In the landscape of modern medicinal chemistry and drug discovery, halogenated heterocyclic compounds serve as indispensable building blocks. Their unique electronic properties and multi-faceted reactivity allow for the precise construction of complex molecular architectures. Among these, substituted pyridine aldehydes are of particular interest due to the pyridine core's prevalence in numerous FDA-approved drugs and the aldehyde's versatility as a synthetic handle.

This technical guide provides an in-depth examination of the physical and chemical properties of a key synthetic intermediate: 2-Bromo-4-chloropyridine-3-carboxaldehyde (CAS No: 1289197-78-9). It is crucial to note that the precise positioning of substituents on the pyridine ring is critical for its reactivity and subsequent use. This guide will focus exclusively on the 2-bromo, 4-chloro, 3-carboxaldehyde isomer, a compound that has garnered interest for its potential applications in the development of novel therapeutics.[1] We will explore its fundamental physical characteristics, delve into its spectral signature, and provide expert insight into its synthesis and handling—knowledge essential for its effective and safe utilization in a research and development setting.

Core Physical and Chemical Properties

A comprehensive understanding of a compound's physical properties is the bedrock of its application in synthesis. These parameters dictate choices in reaction setup, solvent selection, purification methods, and storage conditions.

Summary of Physical Data

The key physical properties of 2-Bromo-4-chloropyridine-3-carboxaldehyde are summarized in the table below for quick reference. These values represent the foundational data points for any experimental design.

| Property | Value | Source(s) |

| CAS Number | 1289197-78-9 | [1][2][3] |

| Molecular Formula | C₆H₃BrClNO | [1][2][3] |

| Molecular Weight | 220.45 g/mol | [1][2][3] |

| Appearance | Off-white to yellow solid | [3] |

| Melting Point | 83-87 °C | [2][3] |

| Boiling Point | 283.2 ± 35.0 °C (Predicted) | [3] |

| Density | 1.800 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 83 °C | [1] |

The solid nature of this compound at room temperature simplifies its handling, weighing, and addition to reaction vessels compared to volatile liquids.[2][3] Its relatively high melting point is indicative of a stable crystal lattice structure. The predicted high boiling point suggests that purification by distillation would require vacuum conditions to prevent thermal decomposition.

Molecular Structure and Spectral Characterization

Unambiguous confirmation of a chemical's identity is a non-negotiable tenet of scientific integrity. Spectroscopic methods provide the necessary evidence of structure and purity.

Molecular Structure

The structural arrangement of 2-Bromo-4-chloropyridine-3-carboxaldehyde is key to its reactivity. The electron-withdrawing nature of the pyridine nitrogen, coupled with the inductive effects of the bromine and chlorine atoms, renders the ring electron-deficient. The aldehyde group at the C3 position is sterically hindered by the adjacent bromine atom at C2, a factor that must be considered in planning reactions involving nucleophilic attack at the carbonyl carbon.

Caption: Molecular structure of 2-Bromo-4-chloropyridine-3-carboxaldehyde.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a first-line analytical tool for structural verification. The spectrum of 2-Bromo-4-chloropyridine-3-carboxaldehyde is simple and characteristic, showing three distinct signals in the aromatic and aldehyde regions.

-

¹H NMR (500 MHz, DMSO-d₆): δ 10.21 (s, 1H), 8.52 (d, J = 5.5 Hz, 1H), 7.79 (d, J = 5.0 Hz, 1H).[3]

Interpretation:

-

The singlet at δ 10.21 ppm is unequivocally assigned to the aldehydic proton (-CHO). Its downfield shift is characteristic of protons attached to a carbonyl carbon.

-

The signal at δ 8.52 ppm corresponds to the proton at the C6 position of the pyridine ring. Its coupling (doublet, J = 5.5 Hz) is due to its interaction with the proton at C5.

-

The signal at δ 7.79 ppm is assigned to the proton at the C5 position, showing coupling to the C6 proton. The distinct chemical shifts and coupling constants for the two ring protons provide definitive proof of the substitution pattern.

Synthesis Protocol and Mechanistic Rationale

The preparation of 2-Bromo-4-chloropyridine-3-carboxaldehyde is a multi-step process that requires careful control of reaction conditions, particularly temperature. The described method involves a directed ortho-metalation, a powerful strategy for functionalizing aromatic rings.

Step-by-Step Synthesis Workflow

-

Preparation: To a solution of the starting material, 2-bromo-4-chloropyridine, in anhydrous tetrahydrofuran (THF), cool the mixture to -70 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) to the cooled mixture. Maintain the temperature at -70 °C and stir for 1 hour.

-

Causality: LDA is a strong, non-nucleophilic base. Its bulkiness prevents it from adding to the pyridine ring. It selectively abstracts the most acidic proton, which is at the C3 position, directed by the C2-bromo and C4-chloro substituents. The extremely low temperature is critical to prevent side reactions and ensure the stability of the lithiated intermediate.

-

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture. Stir for an additional 30 minutes at -70 °C.

-

Causality: The highly reactive lithiated pyridine intermediate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of DMF. This forms a tetrahedral intermediate which, upon workup, collapses to yield the desired aldehyde.

-

-

Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry with a drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the final compound as a yellow solid.[3]

Caption: Workflow for the synthesis of 2-Bromo-4-chloropyridine-3-carboxaldehyde.

This self-validating protocol relies on the precise control of temperature and stoichiometry. The purity of the final product should be confirmed using the spectroscopic methods described above (e.g., ¹H NMR) to verify the success of the synthesis.

Application in Drug Discovery

The strategic placement of reactive functional groups makes 2-Bromo-4-chloropyridine-3-carboxaldehyde a valuable intermediate in drug discovery programs. The aldehyde can be readily converted into other functionalities (e.g., amines via reductive amination, alcohols via reduction, or carboxylic acids via oxidation), while the bromo and chloro substituents provide orthogonal handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).

This compound has been specifically identified as a synthetic intermediate for developing inhibitors of tyrosine kinase receptors.[1] These enzymes play a critical role in cell signaling pathways that regulate cell growth and differentiation, making them important targets for therapies aimed at autoimmune diseases and oncology.[1] The ability to selectively modify the pyridine core using this intermediate allows for the systematic exploration of structure-activity relationships (SAR) to optimize drug candidates for potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As a Senior Application Scientist, ensuring the safety of all laboratory personnel is paramount. 2-Bromo-4-chloropyridine-3-carboxaldehyde is a hazardous substance and must be handled with appropriate precautions.

-

Hazard Classification: The compound is classified as acutely toxic if swallowed (Category 3) and causes serious eye irritation.[2][3]

-

Hazard Statements: H301 (Toxic if swallowed), H319 (Causes serious eye irritation).[2][3]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or fumes.

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area, typically between 2-8°C.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

By adhering to these safety protocols, researchers can mitigate the risks associated with this reactive and toxic compound, ensuring a safe and productive laboratory environment.

References

Sources

An In-depth Technical Guide to 2-Bromo-3-chloropyridine-4-carboxaldehyde: A Keystone Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of Halogenated Pyridine Scaffolds

In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and participate in various intermolecular interactions, make it a cornerstone of drug design.[4][5] When functionalized with halogens, the pyridine nucleus transforms into a highly versatile and reactive building block, enabling chemists to forge complex molecular architectures with precision and efficiency.

This guide provides a comprehensive technical overview of 2-Bromo-3-chloropyridine-4-carboxaldehyde, a key heterocyclic intermediate. We will delve into its physicochemical properties, reactivity, synthetic utility, and critical applications in the synthesis of active pharmaceutical ingredients (APIs). As a Senior Application Scientist, this document is structured to provide not just protocols, but a deep-seated understanding of the causality behind experimental choices, empowering researchers in their pursuit of novel therapeutics.

Physicochemical and Structural Characteristics

This compound belongs to a class of di-halogenated pyridine derivatives. While this specific isomer is a specialized research chemical, it shares a common molecular formula and weight with several of its isomers, which are more widely cataloged. This structural isomerism is a critical consideration in synthesis and characterization. The molecular weight for the empirical formula C₆H₃BrClNO is consistently calculated to be 220.45 g/mol .[6][7]

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃BrClNO | [6] |

| Molecular Weight | 220.45 g/mol | [6][7] |

| IUPAC Name | 2-Bromo-3-chloropyridine-4-carbaldehyde | N/A |

| Appearance | Expected to be a solid (e.g., powder) | |

| Common Isomers | 2-Bromo-4-chloropyridine-3-carboxaldehyde4-Bromo-2-chloropyridine-3-carbaldehyde5-Bromo-2-chloro-pyridine-3-carbaldehyde | [7] |

| CAS Number | Not readily available for this specific isomer.(Isomer 2-Bromo-4-chloropyridine-3-carboxaldehyde is CAS: 1289197-78-9) | [] |

Synthesis and Chemical Reactivity: A Tale of Three Functional Groups

The synthetic value of this compound stems from the distinct reactivity of its three functional groups: the aldehyde, the bromo substituent, and the chloro substituent.

General Synthetic Strategies

The synthesis of substituted pyridine carboxaldehydes often involves a multi-step approach. A common strategy is the oxidation of a corresponding hydroxymethyl or methyl group at the C4 position. Alternatively, formylation of a pre-functionalized pyridine ring can be employed. The introduction of the halogen atoms can be achieved through electrophilic halogenation of the pyridine ring, though the specific regiochemistry is dictated by the directing effects of existing substituents and reaction conditions. Patents for related structures, such as the preparation of 2-pyridine carboxaldehyde, often detail methods like the oxidation of 2-pyridinemethanol.[9]

The Reactivity Map

The molecule's power lies in the differential reactivity of the C-Br and C-Cl bonds, a cornerstone of modern cross-coupling chemistry.

-

The Aldehyde Group : This group is a versatile handle for a wide array of classical organic transformations. It readily undergoes nucleophilic addition, condensation reactions (e.g., with amines to form imines), reductive amination, and oxidation to a carboxylic acid or reduction to an alcohol.[10][11] This allows for the direct elaboration of this position into a variety of functional moieties essential for pharmacophore construction.

-

The Carbon-Halogen Bonds : The true synthetic prowess of this intermediate is realized in transition-metal-catalyzed cross-coupling reactions.[12] The general reactivity order for halides in palladium-catalyzed reactions is C-I > C-Br > C-Cl.[13] This differential allows for selective functionalization. The C-Br bond at the 2-position is typically more reactive than the C-Cl bond at the 3-position in reactions like the Suzuki-Miyaura coupling.[14] This enables the sequential introduction of different substituents, a critical strategy for building molecular diversity.

Expert Insight: The choice of catalyst, ligand, base, and solvent system is paramount to achieving high selectivity and yield in cross-coupling reactions.[13][15] For instance, employing a palladium catalyst like Pd(PPh₃)₄ with a suitable base (e.g., K₂CO₃ or K₃PO₄) allows for the selective coupling at the C-Br position, leaving the C-Cl bond intact for a subsequent, often more forcing, coupling reaction.[14][16]

Workflow Visualization: Selective Suzuki-Miyaura Cross-Coupling

The following diagram illustrates a typical experimental workflow for the selective functionalization of this compound, first at the more reactive C2-Br position.

Caption: Selective, sequential Suzuki coupling workflow.

Applications in Drug Development and Medicinal Chemistry

Halogenated pyridines are indispensable building blocks in the pharmaceutical industry. The pyridine moiety can improve the pharmacokinetic properties of a drug candidate, such as metabolic stability and binding affinity.[3][5] The specific substitution pattern of this compound makes it an attractive starting point for synthesizing compounds targeting a range of diseases.

-

Kinase Inhibitors : Many kinase inhibitors feature a heterocyclic core. The ability to build bi-aryl or heteroaryl structures via cross-coupling makes this scaffold ideal for creating compounds that can fit into the ATP-binding pocket of kinases. A related isomer, 2-Bromo-4-chloropyridine-3-carboxaldehyde, has been investigated in the context of tyrosine kinase inhibitors for autoimmune diseases.[6]

-

Anticancer and Antimicrobial Agents : Substituted pyridines are frequently found in drugs with anticancer, anti-inflammatory, and antimicrobial properties.[1] The aldehyde functional group can be used to link the pyridine core to other pharmacophores, creating hybrid molecules with enhanced activity.

Logical Flow: From Building Block to Therapeutic Candidate

The diagram below illustrates the central role of this compound as a versatile scaffold in a drug discovery program.

Caption: Role as a scaffold in drug discovery.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related halogenated pyridine aldehydes provide a strong basis for establishing safe handling protocols. The following information is synthesized from SDS documents for analogous compounds.

Trustworthiness in Practice: All laboratory work must be preceded by a thorough risk assessment specific to the planned procedure. Always consult the supplier-specific SDS upon acquisition of any chemical.

Table 2: Synthesized Hazard Profile

| Hazard Class | GHS Classification & Statement | Precautionary Measures |

| Acute Toxicity | Danger! H301: Toxic if swallowed. H310: Fatal in contact with skin. | P262: Do not get in eyes, on skin, or on clothing. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection. |

| Skin Irritation | Warning. H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Irritation | Warning. H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | Warning. H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |

Source: Synthesized from SDS for related compounds.

Handling and Storage Protocol:

-

Engineering Controls : Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE) : Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal : Dispose of waste material in accordance with all federal, state, and local environmental regulations. Dissolving in a combustible solvent for incineration is a common method.

Conclusion

This compound represents more than just a chemical formula; it is a testament to the power of strategic molecular design. Its carefully orchestrated arrangement of reactive sites—an aldehyde for direct elaboration and differentially reactive halogens for sequential cross-coupling—provides medicinal chemists with a powerful tool for the efficient construction of novel and complex drug candidates. Understanding the nuanced reactivity and safe handling of this and related intermediates is fundamental to accelerating the pace of innovation in pharmaceutical research and development.

References

-

Role of pyridines as enzyme inhibitors in medicinal chemistry. (n.d.). ResearchGate. Retrieved from [Link]

-

The Role of Pyridine Intermediates in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PubMed Central. Retrieved from [Link]

-

Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (n.d.). ResearchGate. Retrieved from [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. Retrieved from [Link]

-

Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. (n.d.). PubMed Central. Retrieved from [Link]

-

The Significance of Pyridine Aldehydes in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved from [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI. Retrieved from [Link]

-

4-Bromo-2-chloropyridine-3-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

- Preparation method of 2-pyridine carboxaldehyde. (n.d.). Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. biosynth.com [biosynth.com]

- 7. 4-Bromo-2-chloropyridine-3-carbaldehyde | C6H3BrClNO | CID 53485226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN101906068B - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]

- 10. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]

Structure Elucidation of 2-Bromo-3-chloropyridine-4-carboxaldehyde: A Multi-technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a molecule's chemical structure is the bedrock of chemical synthesis and drug development. 2-Bromo-3-chloropyridine-4-carboxaldehyde is a highly functionalized heterocyclic building block, valuable for its potential in creating complex molecular architectures in medicinal chemistry. Its precise isomeric arrangement is critical for predictable reactivity and biological activity. This guide presents a comprehensive, field-proven workflow for the definitive structure elucidation of this compound. We will move beyond simple data reporting to explain the causality behind the choice of analytical techniques, demonstrating how an integrated approach using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy forms a self-validating system for structural confirmation.

The Analytical Challenge: Isomeric Specificity

The target molecule, this compound, possesses a specific substitution pattern that must be confirmed against other potential isomers. The pyridine core offers multiple positions for the bromo, chloro, and carboxaldehyde groups. A robust analytical strategy is therefore not merely confirmatory but discriminatory, designed to eliminate any structural ambiguity. Our approach is to systematically gather orthogonal pieces of evidence from distinct spectroscopic methods, which, when combined, leave no doubt as to the compound's identity.

Mass Spectrometry: Decoding the Elemental Composition and Isotopic Signature

Mass spectrometry serves as the initial and foundational analysis, providing two critical pieces of information: the molecular weight and, more importantly, the unmistakable isotopic pattern indicative of the halogens present.

Principle of Causality

We employ mass spectrometry first because it directly verifies the elemental formula (C₆H₃BrClNO). The presence of both bromine and chlorine atoms provides a unique isotopic signature that is virtually impossible to misinterpret. This signature acts as a "fingerprint" for the elemental composition.[1][2]

Expected Mass Spectrum Data

The key lies in analyzing the molecular ion (M⁺) peak cluster. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in a ~3:1 ratio.[1][2][3] This combination produces a characteristic M⁺, M+2, and M+4 pattern.

| Ion | m/z (Nominal) | Expected Relative Abundance | Rationale |

| [M]⁺ (C₆H₃⁷⁹Br³⁵ClNO) | 219 | 100% | Composed of the most abundant isotopes of Br and Cl. |

| [M+2]⁺ | 221 | ~130% | A composite of [C₆H₃⁸¹Br³⁵ClNO]⁺ (~98%) and [C₆H₃⁷⁹Br³⁷ClNO]⁺ (~32%). |

| [M+4]⁺ (C₆H₃⁸¹Br³⁷ClNO) | 223 | ~32% | Composed of the least abundant isotopes of both Br and Cl. |

This distinctive 100:130:32 intensity ratio in the molecular ion region is a definitive indicator for the presence of one bromine and one chlorine atom in the molecule.

Fragmentation Analysis

Electron Impact (EI) or Collision-Induced Dissociation (CID) would likely show characteristic fragmentation patterns, providing further structural clues:

-

Loss of -CHO (M-29): A peak corresponding to the loss of the formyl radical.

-

Loss of Br (M-79/81) or Cl (M-35/37): Peaks corresponding to the loss of halogen radicals.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer for high-resolution analysis, enabling exact mass measurement.

-

Ionization: Employ Electrospray Ionization (ESI) for soft ionization to preserve the molecular ion.

-

Data Acquisition: Acquire the spectrum in positive ion mode over an m/z range of 50-500.

-

Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical exact mass of C₆H₃BrClNO. Verify the isotopic distribution pattern against the theoretical model.

NMR Spectroscopy: Mapping the Proton and Carbon Skeleton

While MS confirms what atoms are present, NMR spectroscopy reveals how they are connected. It provides an unambiguous map of the proton and carbon framework, making it the most powerful tool for determining the specific isomer.

Principle of Causality

We choose a suite of NMR experiments to build a complete picture of the molecule's connectivity. ¹H NMR identifies all unique proton environments and their neighbor relationships, ¹³C NMR identifies all unique carbon environments, and 2D NMR experiments (like COSY and HSQC) explicitly link these proton and carbon skeletons together.

¹H NMR Spectroscopy: Proton Environment Analysis

The structure predicts three distinct signals in the ¹H NMR spectrum.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Aldehyde H | ~10.2 | Singlet (s) | 1H | H-7 (CHO) | The aldehyde proton is highly deshielded and appears in a characteristic region where few other signals are found.[4][5] It has no adjacent protons to couple with. |

| Pyridine H | ~8.8 | Doublet (d) | 1H | H-6 | This proton is adjacent to the ring nitrogen, causing a significant downfield shift. It is coupled to H-5, resulting in a doublet. |

| Pyridine H | ~8.0 | Doublet (d) | 1H | H-5 | This proton is coupled to H-6, appearing as a doublet. Its chemical shift is influenced by the adjacent aldehyde and C-Cl bond. |

¹³C NMR Spectroscopy: Carbon Backbone Analysis

The molecule has 6 chemically non-equivalent carbon atoms, which should result in 6 distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| Carbonyl C | ~188 | C-7 (C=O) | The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield. |

| Pyridine C | ~155 | C-6 | Carbon adjacent to nitrogen is typically deshielded. |

| Pyridine C | ~150 | C-2 | Carbon attached to bromine (C-Br). |

| Pyridine C | ~140 | C-4 | Carbon attached to the electron-withdrawing aldehyde group. |

| Pyridine C | ~135 | C-3 | Carbon attached to chlorine (C-Cl). |

| Pyridine C | ~128 | C-5 | The remaining CH carbon of the pyridine ring. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D-COSY spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire using proton decoupling to simplify the spectrum to singlets for each carbon.

-

Data Processing: Process the Free Induction Decay (FID) using Fourier transformation, followed by phase and baseline correction. Integrate the ¹H NMR signals and assign chemical shifts relative to TMS.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of specific functional groups, acting as a crucial piece of corroborating evidence.

Principle of Causality

The rationale for using IR is its high sensitivity to the vibrations of specific bonds. For this molecule, the aldehyde group has two highly characteristic vibrational modes that are easy to identify and confirm its presence, validating the assignments made from NMR and MS.

Expected IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Rationale |

| ~3050 | Medium | C-H Stretch | Aromatic C-H stretch from the pyridine ring protons. |

| ~2850, ~2750 | Weak | C-H Stretch (Fermi Doublet) | The two characteristic bands for an aldehyde C-H stretch. The peak around 2750 cm⁻¹ is particularly diagnostic.[4][6][7] |

| ~1705 | Strong | C=O Stretch | The carbonyl stretch of the aldehyde. Conjugation with the aromatic pyridine ring lowers the frequency from a typical saturated aldehyde (~1730 cm⁻¹).[5][8] |

| ~1580, ~1470 | Medium | C=C / C=N Stretch | Aromatic ring stretching vibrations characteristic of the pyridine core. |

| < 1000 | Medium | C-Cl, C-Br Stretches | These vibrations appear in the fingerprint region and, while harder to assign individually, contribute to the unique overall spectrum. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-650 cm⁻¹.

-

Data Analysis: The instrument software automatically ratios the sample scan to the background scan, generating the final absorbance or transmittance spectrum. Identify the key diagnostic peaks.

Integrated Workflow and Final Structure Confirmation

Logical Workflow for Structure Elucidation

Caption: Integrated workflow for structure elucidation.

Concluding Narrative

The structure of this compound is confirmed through a logical, multi-pronged analytical strategy. High-resolution mass spectrometry validates the elemental formula C₆H₃BrClNO through both exact mass measurement and the unique isotopic cluster created by the presence of one bromine and one chlorine atom. Infrared spectroscopy provides definitive evidence for the aldehyde functional group via its characteristic C=O and C-H stretching vibrations.[4][5][6][7][8] Finally, ¹H and ¹³C NMR spectroscopy provides the complete structural blueprint, confirming the 2,3,4-substitution pattern by revealing the precise number of unique protons and carbons and their connectivity. The observation of two coupled aromatic doublets and a downfield aldehyde singlet in the ¹H NMR spectrum is only consistent with the assigned structure. This synergistic application of orthogonal techniques constitutes a robust, self-validating protocol essential for quality control and regulatory submission in the fields of chemical research and drug development.

References

- 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. (n.d.). LibreTexts.

- Munavalli, S., et al. (1989). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center.

-

Smith, D. C. (2022). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. Retrieved from [Link]

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

-

Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

-

Kleinpeter, E., et al. (2006). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 46(5), 2136–2143. Retrieved from [Link]

- Kleinpeter, E., et al. (2006). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar.

- University of Colorado. (n.d.). IR: aldehydes.

-

PubChem. (n.d.). 4-Bromo-2-chloropyridine-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Larsen, A. A. (2010). Basic 1H- and 13C-NMR Spectroscopy. Springer.

- Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Clariant Analytical Sciences. (n.d.). Structure Elucidation. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Mass Spectrometry [www2.chemistry.msu.edu]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 2-Bromo-3-chloropyridine-4-carboxaldehyde

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior, from reaction kinetics in a synthetic flask to bioavailability in a physiological system. This guide provides a comprehensive technical framework for understanding, determining, and interpreting the solubility of 2-Bromo-3-chloropyridine-4-carboxaldehyde. While specific experimental data for this compound is not publicly available, this document outlines the foundational principles and detailed experimental protocols necessary for its determination. We will delve into the theoretical underpinnings of solubility, present field-proven methodologies for its empirical measurement, and discuss the analytical techniques required for robust quantification. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous approach to characterizing this and other novel chemical entities.

Introduction: The Significance of this compound

This compound is a halogenated heterocyclic compound. The pyridine scaffold is a ubiquitous feature in many pharmaceutical and agrochemical agents, valued for its ability to engage in various biological interactions. The specific arrangement of bromo, chloro, and carboxaldehyde substituents on this pyridine ring suggests its potential as a versatile building block in organic synthesis. The aldehyde group, in particular, is a reactive handle for forming carbon-carbon and carbon-nitrogen bonds, making it a valuable precursor for a diverse range of more complex molecules.

Understanding the solubility of this intermediate is paramount for its practical application. In process chemistry, solubility dictates the choice of solvent for reactions, influences crystallization and purification strategies, and impacts overall yield and purity. In a drug development context, the solubility of an API or its precursors can affect formulation strategies and bioavailability.[1][2] Therefore, a thorough characterization of its solubility profile is not merely an academic exercise but a critical step in its journey from laboratory to application.

Physicochemical Characterization

While direct experimental data for this compound is scarce, we can infer its likely properties from its structural isomer, 4-bromo-2-chloropyridine-3-carbaldehyde, and general chemical principles.[3] A comprehensive characterization is the first step towards understanding its solubility.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value / Characteristic | Significance for Solubility |

| Molecular Formula | C₆H₃BrClNO | Provides the basis for molecular weight calculation. |

| Molecular Weight | ~220.45 g/mol | Influences the mass-to-volume ratio in solution.[3] |

| Structure | Pyridine ring with bromo, chloro, and aldehyde substituents. | The electronegative halogens and the polar aldehyde group create a distinct electronic profile, suggesting moderate polarity. |

| Polarity | Moderately polar | The molecule possesses both hydrophobic (pyridine ring, halogens) and hydrophilic (aldehyde, nitrogen atom) regions. This amphiphilic nature suggests solubility in a range of polar and some non-polar organic solvents. |

| Hydrogen Bonding | The aldehyde oxygen can act as a hydrogen bond acceptor. The nitrogen in the pyridine ring can also act as a hydrogen bond acceptor. | This capability is crucial for interactions with protic solvents like water, alcohols, and carboxylic acids. |

| Physical State | Likely a solid at room temperature. | As a solid, its solubility will be governed by the energy required to overcome its crystal lattice forces. |

Theoretical Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. The solubility of a solid solute, such as this compound, in a liquid solvent is a thermodynamic equilibrium process. It depends on the relative strength of three interactions:

-

Solute-Solute Interactions: The forces holding the molecules together in the crystal lattice.

-

Solvent-Solvent Interactions: The cohesive forces within the solvent.

-

Solute-Solvent Interactions: The forces formed when a solute molecule is surrounded by solvent molecules.

For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the solute-solute and solvent-solvent interactions. Given the structure of our target compound, we can predict its behavior in different solvent classes.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. The aldehyde and pyridine nitrogen can accept hydrogen bonds, suggesting some degree of solubility. However, the bulky, hydrophobic bromine and chlorine atoms will likely limit aqueous solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but do not donate hydrogen bonds. They should be effective at solvating the polar regions of the molecule. DMSO is often an excellent solvent for compounds of this nature.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Significant solubility in these solvents is unlikely, given the polar nature of the aldehyde and the pyridine nitrogen.

The following diagram illustrates the decision-making process for solvent selection based on these principles.

Caption: Logical workflow for selecting appropriate solvents.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a compound is through empirical measurement. The Shake-Flask method is considered the "gold standard" for determining equilibrium solubility due to its simplicity and accuracy.[4][5][6]

The Shake-Flask Method

Principle: An excess amount of the solid compound is agitated in a chosen solvent for an extended period until the concentration of the dissolved solute in the solution reaches a constant value (equilibrium). This saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined.

Protocol:

-

Preparation: Add an excess amount of this compound to several vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the chosen solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to prevent artificially high results.

-

Quantification: Dilute the clear filtrate with a suitable solvent and analyze its concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

The following diagram outlines the workflow for this protocol.

Caption: Experimental workflow for the Shake-Flask method.

Analytical Quantification Techniques

Accurate quantification of the dissolved solute is essential for reliable solubility data. Two common methods are UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).

UV-Vis Spectrophotometry

Principle: This technique is applicable if the compound has a chromophore that absorbs light in the UV-Visible range. The absorbance of the solution is directly proportional to the concentration of the solute, as described by the Beer-Lambert Law.[8][9]

Protocol:

-

Determine λmax: Prepare a dilute solution of the compound in the chosen solvent and scan it across the UV-Vis spectrum to find the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Curve: Create a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to generate a calibration curve. The plot should be linear with a high correlation coefficient (R² > 0.99).[9]

-

Analyze Sample: Measure the absorbance of the diluted filtrate from the shake-flask experiment.

-

Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to find the concentration of the original saturated solution.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful separation technique that is highly specific and sensitive. It is the method of choice when dealing with complex mixtures or when the solute lacks a strong UV chromophore. For pyridine derivatives, reverse-phase HPLC is commonly employed.[10][11][12]

Protocol:

-

Method Development: Develop a suitable HPLC method. For a compound like this compound, a C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic acid to ensure good peak shape) would be a good starting point.[11]

-

Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Create a calibration curve by plotting the peak area against concentration.

-

Analyze Sample: Inject the diluted filtrate from the shake-flask experiment into the HPLC system.

-

Calculate Concentration: Determine the concentration of the sample by comparing its peak area to the calibration curve.

Data Presentation and Interpretation

Solubility data should be presented in a clear and organized manner, typically in a table. It is crucial to specify the solvent, temperature, and the analytical method used.

Table 2: Example Solubility Data Table for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) | Method |

| Water | 25 | [Data] | [Data] | [Data] | HPLC |

| Ethanol | 25 | [Data] | [Data] | [Data] | HPLC |

| Acetonitrile | 25 | [Data] | [Data] | [Data] | HPLC |

| DMSO | 25 | [Data] | [Data] | [Data] | HPLC |

| Hexane | 25 | [Data] | [Data] | [Data] | HPLC |

| [Additional Solvents] | 37 | [Data] | [Data] | [Data] | HPLC |

Interpreting this data allows researchers to select appropriate solvent systems for synthesis, purification, and formulation, and provides insight into the compound's potential behavior in biological systems.

Safety and Handling

Halogenated pyridine carboxaldehydes should be handled with care. Based on the safety data for related compounds, this compound is likely to be toxic if swallowed, and an irritant to the skin and eyes.[3]

General Safety Precautions:

-

Engineering Controls: Always handle this compound in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.[13][14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

References

-

HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

- Lin, Y., & Smart, N. G. (1997). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 69(15), 3175–3178.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

-

PubMed. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

-

Roots Press. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications. Retrieved from [Link]

-

SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-chloropyridine-3-carbaldehyde. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-chloropyridine. Retrieved from [Link]

-

ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

-

Loba Chemie. (2021). 3-PYRIDINECARBOXALDEHYDE EXTRA PURE Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromopyridine-2-carbaldehyde. Retrieved from [Link]

-

Cheméo. (n.d.). 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties. Retrieved from [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. rootspress.org [rootspress.org]

- 3. 4-Bromo-2-chloropyridine-3-carbaldehyde | C6H3BrClNO | CID 53485226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. bioassaysys.com [bioassaysys.com]

- 7. scielo.br [scielo.br]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. helixchrom.com [helixchrom.com]

- 11. helixchrom.com [helixchrom.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. lobachemie.com [lobachemie.com]

- 14. fishersci.com [fishersci.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-3-chloropyridine-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, 2-Bromo-3-chloropyridine-4-carboxaldehyde, presents significant opportunities as a key intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications. Its unique substitution pattern offers a versatile scaffold for the development of new chemical entities. However, the inherent reactivity of its functional groups—a halogenated pyridine ring and an aldehyde—necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling procedures for this compound, drawing upon data from structurally analogous compounds to ensure a high level of safety in the laboratory.

Hazard Identification and Classification

Based on GHS classifications for analogous compounds such as 4-Bromo-2-chloropyridine-3-carbaldehyde and other brominated pyridines, the following hazard statements are likely applicable[1][2][3]:

-

H301/H302: Toxic or Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H331/H335: Toxic or may cause respiratory irritation if inhaled.

The signal word for this compound should be considered "Danger" due to its potential for significant acute toxicity[1][3].

Table 1: GHS Hazard Classification for Structurally Similar Compounds

| Hazard Class | GHS Category | Signal Word |

| Acute Toxicity, Oral | Category 3 / 4 | Danger / Warning |

| Acute Toxicity, Dermal | Category 4 | Warning |

| Acute Toxicity, Inhalation | Category 3 | Danger |

| Skin Corrosion/Irritation | Category 2 | Warning |

| Serious Eye Damage/Irritation | Category 2A | Warning |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning |

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is critical when handling this compound. This involves engineering controls, administrative controls, and appropriate personal protective equipment (PPE).

Engineering Controls

-

Ventilation: All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4][5][6]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[4][5][6]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[5][7]

-

Skin Protection:

-

Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter should be used.[7][8]

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical safety goggles or face shield | Prevents eye irritation from splashes or dust. |

| Hand | Chemical-resistant gloves (e.g., nitrile) | Prevents skin irritation and absorption. |

| Body | Lab coat | Protects skin from accidental contact. |

| Respiratory | NIOSH/MSHA approved respirator | Prevents respiratory tract irritation from dust or aerosols. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to mitigating the risks associated with this compound.

Handling

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7][9]

-

Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[5][7]

-

Minimize Dust and Aerosols: Handle the solid material in a way that minimizes dust generation. Avoid creating and inhaling dust or aerosols.[5]

-

Inert Atmosphere: For long-term storage and in reactions sensitive to air or moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.[6]

Storage

-

Container: Store in a tightly sealed container to prevent contamination and reaction with moisture.[4][7][10]

-

Location: Keep in a cool, dry, and well-ventilated place away from direct sunlight and sources of ignition.[4][8][10]

-

Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[4][8]

First-Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first-aid measures are crucial.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][9]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[7][9]

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][11]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 2.2.

-

Containment and Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For larger spills, contain the material and prevent its entry into drains or waterways.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[9]

-

Hazardous Combustion Products: Thermal decomposition can produce toxic and irritating gases, including carbon oxides, nitrogen oxides, and hydrogen halides (bromide and chloride).[11]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is essential for safe handling and experimental design.

-

Reactivity: The aldehyde group is susceptible to oxidation and can participate in various nucleophilic addition reactions. The pyridine ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the halogens and the aldehyde group.

-

Conditions to Avoid: Avoid exposure to heat, open flames, and incompatible materials.[4]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases can react with the compound, potentially leading to hazardous situations.[4][8]

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.

Sources

- 1. echemi.com [echemi.com]

- 2. 4-Bromo-2-chloropyridine-3-carbaldehyde | C6H3BrClNO | CID 53485226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. 2-Bromo-Pyridine-3-Carbaldehyde | Properties, Uses, Safety Data, Synthesis & Supplier China [pipzine-chem.com]

- 11. fishersci.com [fishersci.com]

reactivity profile of 2-Bromo-3-chloropyridine-4-carboxaldehyde

An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-3-chloropyridine-4-carboxaldehyde

Introduction

This compound is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in the fields of medicinal chemistry and materials science. Its strategic arrangement of three distinct reactive centers—an aldehyde group and two different halogen atoms on an electron-deficient pyridine ring—offers a rich landscape for selective chemical transformations. This guide provides a comprehensive analysis of its reactivity profile, offering field-proven insights into the causality behind experimental choices and detailing robust protocols for its derivatization. For drug development professionals, understanding the nuanced reactivity of this scaffold is paramount for the rational design and synthesis of novel molecular entities.

Molecular Structure and Electronic Landscape

The reactivity of this compound is dictated by the interplay of its constituent functional groups and the inherent electronic properties of the pyridine core.

-

Pyridine Ring: The nitrogen atom is more electronegative than carbon, leading to a significant polarization of the ring. This electron-deficient nature, or π-deficiency, makes the ring susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen.

-

Aldehyde Group (-CHO): As a strong electron-withdrawing group at the C4 position, the aldehyde further activates the ring towards nucleophilic aromatic substitution. The carbonyl carbon itself is a potent electrophilic site, readily undergoing nucleophilic addition and condensation reactions.

-

Halogen Substituents (C2-Br, C3-Cl): The two halogens possess distinct electronic properties and leaving group abilities. The C2-position is highly activated by the adjacent ring nitrogen, making the C2-Br bond susceptible to nucleophilic displacement. In the context of transition metal-catalyzed cross-coupling, the Carbon-Bromine bond is weaker and generally more reactive towards oxidative addition than the Carbon-Chlorine bond.[1][2] This differential reactivity is the cornerstone of its utility, enabling highly regioselective functionalization.

Below is a diagram illustrating the key reactive sites and their inherent electronic biases.

Caption: Key reactive sites of the title compound.

Reactions Involving the Aldehyde Functional Group

The aldehyde at the C4 position provides a reliable handle for classical carbonyl chemistry, allowing for straightforward modifications of this part of the molecule.

Reduction to (2-Bromo-3-chloropyridin-4-yl)methanol

The reduction of the aldehyde to a primary alcohol is a common transformation, often accomplished with mild hydride reagents. This conversion is valuable for introducing a flexible linker or a site for further esterification or etherification.

Underlying Principle: Sodium borohydride (NaBH₄) is a selective reducing agent that readily reduces aldehydes and ketones without affecting more robust functional groups like aryl halides under standard conditions.

Experimental Protocol: Reduction with Sodium Borohydride [3]

-

Dissolve this compound (1.0 eq.) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise over 15 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Partition the resulting residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude alcohol product, which can be purified by column chromatography.

Oxidation to 2-Bromo-3-chloropyridine-4-carboxylic acid

Oxidation of the aldehyde furnishes the corresponding carboxylic acid, a key intermediate for the synthesis of amides, esters, and other acid derivatives, which are prevalent motifs in pharmaceuticals.

Underlying Principle: Strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) can effectively convert the aldehyde to a carboxylic acid.[4] The choice of oxidant and conditions is critical to avoid unwanted side reactions with the sensitive pyridine ring.

Experimental Protocol: Oxidation with Potassium Permanganate [4]

-

Suspend this compound (1.0 eq.) in a mixture of acetone and water.

-

Cool the mixture to 0-5 °C.

-

Slowly add a solution of potassium permanganate (KMnO₄, ~2.0 eq.) in water, ensuring the temperature remains below 10 °C.

-

Stir the mixture at room temperature until the purple color disappears, indicating the consumption of KMnO₄.

-

Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.

-

Acidify the filtrate with concentrated HCl to a pH of ~2-3 to precipitate the carboxylic acid product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Condensation to Form Imines (Schiff Bases)

The reaction of the aldehyde with primary amines yields imines, providing a direct route to introduce nitrogen-containing substituents. This is a foundational reaction in combinatorial chemistry for library synthesis.

Underlying Principle: The nucleophilic nitrogen of a primary amine attacks the electrophilic carbonyl carbon, followed by dehydration, typically under acidic catalysis or thermal conditions, to form the C=N double bond of the imine.

Experimental Protocol: Schiff Base Formation with Aniline [3]

-

In a round-bottom flask, combine this compound (1.0 eq.) and a primary amine (e.g., aniline, 1.0 eq.) in ethanol.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The imine product may precipitate from the solution. If so, collect it by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the mixture in vacuo and purify the residue by column chromatography or recrystallization.

Regioselective Reactions on the Pyridine Ring

The true synthetic power of this compound lies in the ability to selectively functionalize the C2 and C3 positions. This orthogonality is achieved by choosing between transition metal-catalyzed cross-coupling and nucleophilic aromatic substitution.

Transition Metal-Catalyzed Cross-Coupling Reactions (Selective at C2-Br)

In palladium-catalyzed reactions, the oxidative addition step is typically rate-limiting. The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond makes the C2 position the primary site of reaction.[1][2]

This reaction forms a new carbon-carbon bond by coupling the aryl halide with an organoboron reagent, making it one of the most important methods for constructing biaryl structures.[5][6][7][8]

Caption: Catalytic cycle of Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling [2]

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if required, a ligand (e.g., SPhos, 10 mol%).

-

Add an anhydrous, degassed solvent system (e.g., 1,4-dioxane/water 4:1).

-

Heat the reaction mixture with stirring (typically 80-100 °C) for 4-12 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography.